(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone
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Overview
Description
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone is an organic compound that features a chlorinated nitrophenyl group and a methylphenyl group connected through a methanone linkage
Preparation Methods
The synthesis of (2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2-methylphenyl magnesium bromide in an anhydrous ether solution. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas with palladium for reduction, nucleophiles like amines for substitution, and potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and carboxylic acids.
Scientific Research Applications
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme kinetics and as a substrate for enzyme assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, in enzyme assays, it acts as a substrate that is converted by the enzyme into a product, which can be measured to determine enzyme activity. The molecular targets and pathways involved depend on the specific application and the nature of the interaction with the compound.
Comparison with Similar Compounds
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone can be compared with similar compounds such as:
(2-Chloro-4-nitrophenyl)-(pyrrolidin-1-yl)methanone: This compound has a pyrrolidinyl group instead of a methylphenyl group, which affects its chemical properties and applications.
2-Chloro-4-nitrophenyl isothiocyanate: This compound has an isothiocyanate group instead of a methanone linkage, leading to different reactivity and uses.
2-Chloro-4-nitrophenyl α-D-maltotrioside: This compound has a maltotrioside group, making it useful as a substrate in enzymatic assays.
Properties
Molecular Formula |
C14H10ClNO3 |
---|---|
Molecular Weight |
275.68 g/mol |
IUPAC Name |
(2-chloro-4-nitrophenyl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C14H10ClNO3/c1-9-4-2-3-5-11(9)14(17)12-7-6-10(16(18)19)8-13(12)15/h2-8H,1H3 |
InChI Key |
HOYBLYICPHKGPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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